molecular formula C8H12N2O3 B12364869 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid

2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid

Katalognummer: B12364869
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: BVFNJTYCCRGUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid is a heterocyclic compound that features a diazinane ring fused with a cyclopropyl group and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylates or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Cyclopropyl-4-oxo-1,3-diazinane-6-carboxylic acid: Similar structure but with different positioning of functional groups.

    2-Cyclopropyl-6-oxo-1,3-diazepane-4-carboxylic acid: Features a seven-membered ring instead of a six-membered ring.

    2-Cyclopropyl-6-oxo-1,3-thiazinane-4-carboxylic acid: Contains a sulfur atom in the ring instead of nitrogen.

Uniqueness: 2-Cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H12N2O3

Molekulargewicht

184.19 g/mol

IUPAC-Name

2-cyclopropyl-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h4-5,7,9H,1-3H2,(H,10,11)(H,12,13)

InChI-Schlüssel

BVFNJTYCCRGUHQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2NC(CC(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.